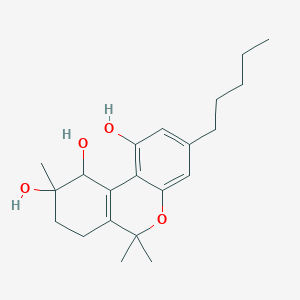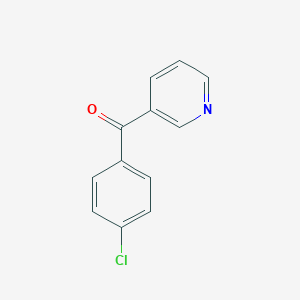
Dysprosium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium, compound with nickel (1:2), also known as dysprosium nickelide, is an intermetallic compound consisting of dysprosium and nickel in a 1:2 ratio. Dysprosium is a rare earth element with the atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption capabilities. Nickel, on the other hand, is a transition metal with the atomic number 28, known for its corrosion resistance and high melting point. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium, compound with nickel (1:2), can be achieved through various methods. One common approach is the co-electroreduction of dysprosium and nickel ions in a molten salt medium. This process involves the reduction of dysprosium and nickel ions on an inert electrode, such as tungsten, in a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride at elevated temperatures (around 823 K). The electrochemical reduction of dysprosium ions occurs at potentials of approximately -2.175 to -2.250 V, while nickel ions are reduced at potentials of -0.22 to -0.28 V relative to a chlorine-silver reference electrode .
Industrial Production Methods
Industrial production of dysprosium, compound with nickel (1:2), typically involves high-temperature metallurgical processes. One such method is the direct reaction of dysprosium oxide with nickel in a vacuum or inert atmosphere at temperatures exceeding 1000°C. This process ensures the formation of a homogeneous intermetallic compound with the desired stoichiometry. The resulting product is then subjected to further purification and characterization to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Dysprosium, compound with nickel (1:2), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both dysprosium and nickel.
Common Reagents and Conditions
Oxidation: Dysprosium, compound with nickel (1:2), can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of dysprosium oxide and nickel oxide. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride, resulting in the formation of elemental dysprosium and nickel.
Substitution: Dysprosium, compound with nickel (1:2), can undergo substitution reactions with halogens, forming dysprosium halides and nickel halides.
Major Products Formed
The major products formed from these reactions include dysprosium oxide, nickel oxide, dysprosium halides, and nickel halides. These products have their own unique properties and applications in various fields .
Scientific Research Applications
Dysprosium, compound with nickel (1:2), has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Magnetic Materials: The compound is used in the development of advanced magnetic materials, including permanent magnets and magnetic refrigeration systems.
Nuclear Reactors: Dysprosium, compound with nickel (1:2), is used in nuclear reactors as a control rod material due to its excellent neutron absorption capabilities.
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Mechanism of Action
The mechanism of action of dysprosium, compound with nickel (1:2), is primarily based on its unique electronic and magnetic properties. The compound exhibits strong magnetic interactions due to the presence of dysprosium, which has a high magnetic moment. This makes it valuable in applications requiring high magnetic susceptibility and stability. Additionally, the compound’s ability to absorb neutrons makes it an effective material for use in nuclear reactors .
Comparison with Similar Compounds
Similar Compounds
Dysprosium Iron (12): Similar to dysprosium, compound with nickel (1:2), dysprosium iron (1:2) is an intermetallic compound with unique magnetic properties. it has different electronic and thermal properties due to the presence of iron.
Dysprosium Cobalt (12): This compound also exhibits high magnetic susceptibility and is used in magnetic materials. its chemical reactivity and stability differ from those of dysprosium, compound with nickel (1:2).
Uniqueness
Dysprosium, compound with nickel (1:2), is unique due to its combination of high magnetic susceptibility, excellent neutron absorption capabilities, and stability under various conditions. These properties make it particularly valuable in applications such as nuclear reactors, magnetic materials, and catalysis, where other similar compounds may not perform as effectively .
Properties
CAS No. |
12175-27-8 |
|---|---|
Molecular Formula |
DyNi |
Molecular Weight |
221.193 g/mol |
IUPAC Name |
dysprosium;nickel |
InChI |
InChI=1S/Dy.Ni |
InChI Key |
OHOKXYQPNYNEDY-UHFFFAOYSA-N |
SMILES |
[Ni].[Ni].[Dy] |
Canonical SMILES |
[Ni].[Dy] |
Key on ui other cas no. |
12175-27-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)


![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)







